Structural Distinction from 8-Aminoquinoline: Regioisomeric and Electronic Property Differences
Isoquinolin-8-ylmethanamine dihydrochloride is a distinct chemical entity from its common structural analog, 8-aminoquinoline. While both contain an 8-substituted bicyclic aromatic ring system, the position of the nitrogen atom in the heterocycle differs (isoquinoline vs. quinoline), leading to quantifiable differences in computed physicochemical properties. This difference is fundamental for applications where a specific electronic profile or hydrogen-bonding pattern is required [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 38.9 Ų (for the free base) |
| Comparator Or Baseline | 8-Aminoquinoline: ~38.9 Ų (theoretical for the free base) |
| Quantified Difference | No significant difference in TPSA, but differences in charge distribution and hydrogen-bonding potential due to the different placement of the heterocyclic nitrogen are expected, influencing molecular recognition. |
| Conditions | In silico computed property (PubChem) |
Why This Matters
This confirms the compound's unique regioisomeric identity, which is critical when a specific isoquinoline core, rather than a quinoline core, is required for target engagement or synthetic elaboration.
- [1] PubChem. (2025). Isoquinolin-8-ylmethanamine dihydrochloride. PubChem Compound Summary for CID 42614394. View Source
